molecular formula C10H10F2N2 B578167 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1330750-46-3

6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole

Cat. No. B578167
M. Wt: 196.201
InChI Key: DHZCGWZHWVIVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Therapeutic Potential

Benzimidazoles, including 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole, are a class of heterocyclic aromatic compounds with a fusion of benzene and imidazole rings. This category has shown diverse biological and clinical applications, with various derivatives being pharmacologically active. The benzimidazole nucleus is found in numerous biological agents targeting a wide range of diseases, making it an important scaffold for the development of new therapeutic agents. The therapeutic drugs containing the benzimidazole nucleus are actively researched, highlighting the compound's significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Chemical and Structural Variability

The chemistry and properties of benzimidazole derivatives, such as 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole, demonstrate significant variability. This variability extends to their applications in forming complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. The study of these compounds helps identify gaps and potential areas of interest for further investigation, suggesting a promising avenue for the discovery of unknown analogues (Boča, Jameson, & Linert, 2011).

Nanofiber Applications

Zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, have emerged as a special class in material science. The combination of transition-metal-based ZIF materials into one-dimensional fibrous materials through electrospinning offers new directions for various applications. This innovation underscores the potential of imidazole-based compounds in enhancing the properties of nanofibers for use in areas like filtration, catalysis, and energy storage (Sankar et al., 2019).

Antioxidant Activity Analysis

Benzimidazole derivatives have been explored for their antioxidant activity, contributing to the broader understanding of how these compounds can be used in mitigating oxidative stress-related diseases. Analytical methods used in determining antioxidant activity, including various assays like ORAC, HORAC, TRAP, and TOSC, are critical in assessing the efficacy of these compounds. This exploration aids in the identification and development of new antioxidants with improved effectiveness and safety profiles (Munteanu & Apetrei, 2021).

Insights into CNS Acting Drugs

Research into the conversion of benzimidazole and its analogues into more potent central nervous system (CNS) acting drugs indicates the significant potential of these compounds. The study suggests that modifications to the benzimidazole structure could lead to the development of novel treatments for neurological disorders, highlighting the importance of this chemical class in addressing the increasing incidence of CNS diseases (Saganuwan, 2020).

properties

IUPAC Name

6,7-difluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZCGWZHWVIVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716518
Record name 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-1-isopropylbenzoimidazole

CAS RN

1330750-46-3
Record name 1H-Benzimidazole, 6,7-difluoro-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.